molecular formula C27H25N3O3 B2550442 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-58-3

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2550442
CAS RN: 866344-58-3
M. Wt: 439.515
InChI Key: WABCCFOYBROPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been explored through various methods. In one approach, 1-hydroxypyrazoloquinolines were prepared from 1-benzyloxypyrazole, with the pyridine ring formation occurring via cyclization involving a formyl group and an amino or iminophosphorane group . Another study reported the synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using a multicomponent reaction catalyzed by L-proline, which is advantageous due to its simplicity and applicability to a range of aldehydes . Additionally, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized using p-toluenesulfonic acid as a catalyst, with the compounds characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of pyrazoloquinoline derivatives have been elucidated using spectroscopic techniques. For instance, the linear structures of 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones were confirmed by NMR measurements . In another study, the supramolecular structures of two similarly substituted benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones were analyzed, revealing weak chain formations linked by C-H...O hydrogen bonds and pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives has been demonstrated in various reactions. For example, the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones was achieved through a one-pot condensation reaction catalyzed by a PEG1000-based dicationic acidic ionic liquid, showcasing the catalyst's reusability and the reaction's high yields . Another study utilized sulfamic acid as a heterogeneous acid catalyst to synthesize 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones under solvent-free conditions, emphasizing the efficiency and short reaction times .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives have been characterized through various studies. The antibacterial and antioxidant activities of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were evaluated, with some compounds showing potent activities . The supramolecular structures of benzo[h]pyrazolo[3,4-b]quinoline derivatives were also studied, revealing different dimensional arrangements based on hydrogen bonding and pi-pi interactions .

Scientific Research Applications

Supramolecular Aggregation and Crystal Structures

  • Supramolecular Aggregation

    Research has shown that molecules like 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline are linked into complex structures through hydrogen bonds, which can form cyclic dimers and three-dimensional framework structures. This understanding is crucial for applications in crystallography and materials science (Portilla et al., 2005).

  • Crystal Structure Analysis

    The analysis of the crystal structures of these compounds is significant for understanding their physical and chemical properties. Such insights are vital for the development of new materials and pharmaceuticals (Baumer et al., 2004).

Synthesis and Environmental Impact

  • Efficient Synthesis Methods: Innovative synthesis methods for compounds structurally similar to 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline have been developed. These methods emphasize high atom economy, short reaction times, and reduced environmental impact, which is crucial for sustainable chemistry practices (Rajesh et al., 2011).

Drug Development and Molecular Docking

  • Pharmaceutical Applications: The structural and chemical properties of these compounds are explored for pharmaceutical applications. Studies involve molecular docking to predict the anti-cancer activity of similar molecules, contributing to drug discovery and development (Abad et al., 2021).

Antibacterial and Antifungal Properties

  • Antimicrobial Activity: Derivatives of similar compounds have been synthesized and tested for their antibacterial and antifungal activities. Such research is fundamental in the ongoing search for new and effective antimicrobial agents (Hassan, 2013).

Chemical Moiety and Biological Activities

  • Biological Activities of Quinoxalines: Quinoxalines, a class to which this compound belongs, show a range of biological activities, including antibacterial, antifungal, anticancer, and more. Understanding these properties is vital for the development of new drugs and therapeutic agents (Sharma et al., 2021).

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is ongoing interest and potential for future research in this area.

properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-20-12-10-19(11-13-20)26-22-17-30(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABCCFOYBROPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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